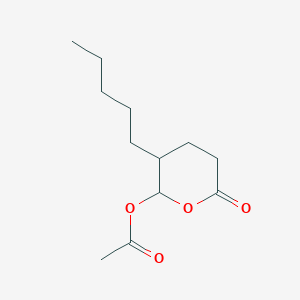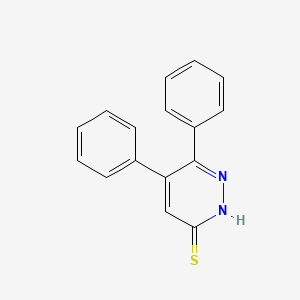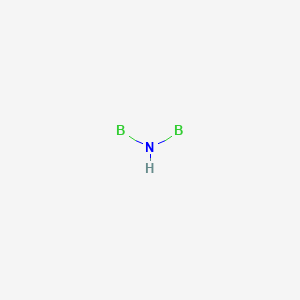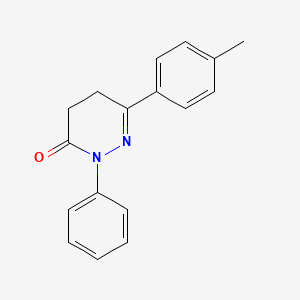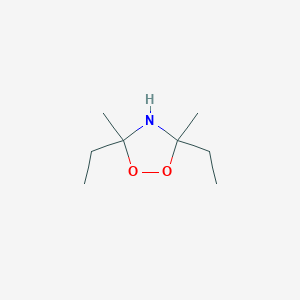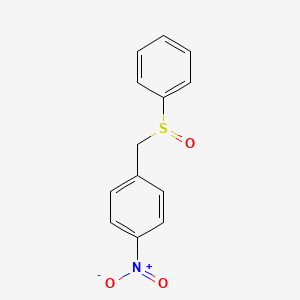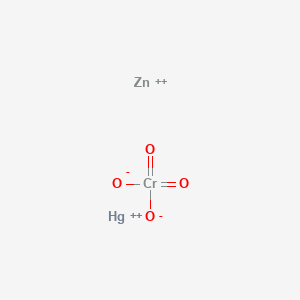
Zinc mercury chromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc mercury chromate is a chemical compound that consists of zinc, mercury, and chromate ions. It is known for its distinctive yellow color and is primarily used in industrial applications due to its unique chemical properties. This compound is often utilized in coatings and pigments, providing corrosion resistance and durability to various materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc mercury chromate can be synthesized through a reaction involving zinc sulfate, mercury(II) sulfate, and potassium chromate. The reaction typically occurs in an aqueous solution, where the reactants are mixed and allowed to react to form the desired compound. The general reaction can be represented as: [ \text{ZnSO}_4 + \text{HgSO}_4 + \text{K}_2\text{CrO}_4 \rightarrow \text{ZnHgCrO}_4 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure the purity and quality of the final product. The process often includes steps such as filtration, washing, and drying to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the chromate ion acts as an oxidizing agent.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving this compound typically occur when one of the metal ions is replaced by another metal ion in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various metal salts such as copper sulfate or nickel chloride.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new metal chromate compounds.
Aplicaciones Científicas De Investigación
Zinc mercury chromate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical procedures.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in medical diagnostics and treatments, although its toxicity limits its applications.
Industry: Widely used in coatings and pigments to provide corrosion resistance and enhance the durability of materials.
Mecanismo De Acción
The mechanism of action of zinc mercury chromate involves its interaction with various molecular targets and pathways. The chromate ion can act as an oxidizing agent, leading to the oxidation of other compounds. The presence of mercury in the compound also contributes to its toxicity, as mercury ions can interfere with biological processes by binding to proteins and enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Zinc Chromate: Similar in composition but lacks mercury. Used primarily in corrosion-resistant coatings.
Mercury Chromate: Contains mercury and chromate ions but lacks zinc. Known for its high toxicity.
Potassium Chromate: Contains potassium and chromate ions. Used in various industrial applications.
Uniqueness: Zinc mercury chromate is unique due to the combination of zinc, mercury, and chromate ions, which imparts specific chemical properties such as high corrosion resistance and distinctive yellow color. Its toxicity, however, limits its use in certain applications compared to other chromate compounds.
Propiedades
Número CAS |
22323-45-1 |
|---|---|
Fórmula molecular |
CrHgO4Zn+2 |
Peso molecular |
382.0 g/mol |
Nombre IUPAC |
zinc;dioxido(dioxo)chromium;mercury(2+) |
InChI |
InChI=1S/Cr.Hg.4O.Zn/q;+2;;;2*-1;+2 |
Clave InChI |
PXJUGUFUGSUDPK-UHFFFAOYSA-N |
SMILES canónico |
[O-][Cr](=O)(=O)[O-].[Zn+2].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
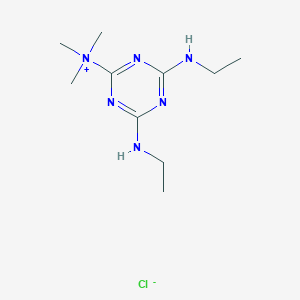

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

